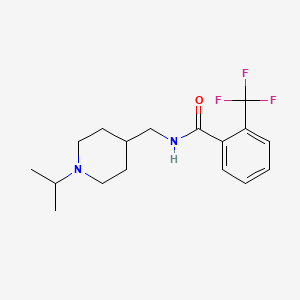

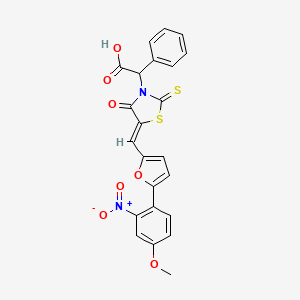

![molecular formula C20H20ClN3O3S2 B2537559 5-Chloro-4-methyl-2-{4-[(phenylsulfonyl)acetyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 886921-29-5](/img/structure/B2537559.png)

5-Chloro-4-methyl-2-{4-[(phenylsulfonyl)acetyl]piperazin-1-yl}-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antiproliferative Activity

Research has shown that benzothiazole derivatives, including compounds structurally related to "5-Chloro-4-methyl-2-{4-[(phenylsulfonyl)acetyl]piperazin-1-yl}-1,3-benzothiazole," exhibit potent cytotoxic and antineoplastic activities. Specifically, studies on novel isoxazolines linked via piperazine to benzothiazoles have demonstrated significant cytotoxicity against tumor cells, indicating their potential as anticancer agents (Sathish Byrappa et al., 2017). Additionally, benzothiazole derivatives bearing piperazino-arylsulfonamides have shown in vitro antiproliferative activity against a variety of human tumor-derived cell lines (Y. Al-Soud et al., 2008).

Antimicrobial Activity

Several benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. For example, compounds incorporating piperazine and benzothiazole moieties have been screened for antibacterial and antifungal activities, revealing considerable effectiveness against pathogenic bacterial strains (N. B. Patel & S. N. Agravat, 2009). Similarly, benzothiazole-piperazinesulfonamide conjugates have been assessed for their antimicrobial activities, showing promising results against various bacterial strains and demonstrating significant antibacterial activity compared to reference drugs (B. R. Rao et al., 2019).

Antiangiogenic Effects

Research into the antiangiogenic effects of thioxothiazolidin-4-one derivatives related to the chemical structure has indicated their potential to inhibit tumor growth and tumor-induced angiogenesis in a mouse model. This suggests their use in anticancer therapy, with the ability to suppress tumor cell proliferation and inhibit tumor angiogenesis (S. Chandrappa et al., 2010).

Mechanism of Action

Target of action

For instance, piperazine derivatives are known to interact with a variety of receptors, including dopamine, serotonin, and adrenergic receptors .

Mode of action

The mode of action would depend on the specific target of the compound. For instance, if it targets serotonin receptors, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor), leading to changes in neurotransmission .

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Depending on its target, it could potentially influence pathways related to neurotransmission, inflammation, or other cellular processes .

properties

IUPAC Name |

2-(benzenesulfonyl)-1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3S2/c1-14-16(21)7-8-17-19(14)22-20(28-17)24-11-9-23(10-12-24)18(25)13-29(26,27)15-5-3-2-4-6-15/h2-8H,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOUWYDSBQRHSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

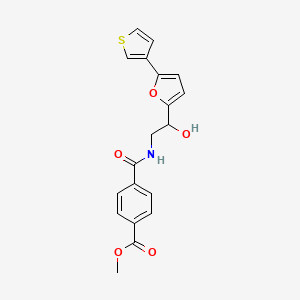

![Methyl 3-[[5-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]thiophene-2-carbonyl]amino]-1-benzothiophene-2-carboxylate](/img/structure/B2537477.png)

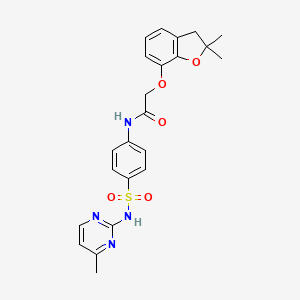

![4-((1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2537478.png)

![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2537480.png)

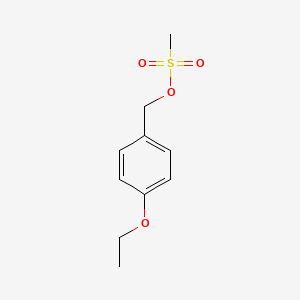

![1-({[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2537489.png)

![5-bromo-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B2537492.png)

![{2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenoxy}acetic acid](/img/structure/B2537493.png)

![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2537497.png)

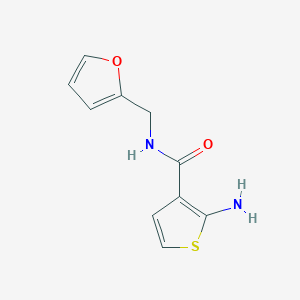

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2537498.png)